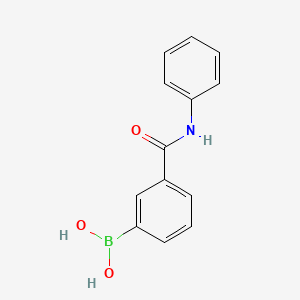

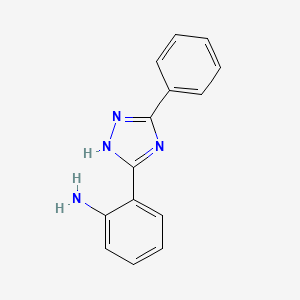

2-(3-苯基-1H-1,2,4-三唑-5-基)苯胺

描述

“2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline” is a compound that has been studied for its potential applications in various fields. It has been found to be a part of a class of compounds that have shown promising results in the treatment of tuberculosis . Additionally, it has been studied for its potential as an anticancer agent .

Synthesis Analysis

The synthesis of “2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline” and similar compounds has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .

Molecular Structure Analysis

The molecular structure of “2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline” has been confirmed by various spectroscopic techniques including IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .

Chemical Reactions Analysis

The chemical reactions involving “2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline” have been studied, particularly in the context of its potential as an anticancer agent . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline” have been analyzed. The molecular weight of the compound is 203.20 g/mol .

科学研究应用

杂环化合物合成

三唑衍生物,包括与2-(3-苯基-1H-1,2,4-三唑-5-基)苯胺相关的化合物,在合成新药物方面至关重要,因为它们具有广泛的生物活性。这些活性包括抗炎、抗血小板、抗微生物、抗肿瘤和抗病毒特性。这些化合物的合成和生物评价引起了广泛关注,因为它们在治疗各种疾病和症状中的潜在用途(Ferreira et al., 2013)。

催化和合成应用

铜(I)催化的叠氮-炔烃环加成反应(CuAAC)已被确定为合成1,4-二取代-1,2,3-三唑的重要反应,展示了三唑化合物在点击化学中的相关性。这一过程以其简单性、高选择性和效率而著称,使其成为构建用于制药的复杂分子的有价值工具(Kaushik et al., 2019)。

生物和制药研究

1,2,4-三唑衍生物以其抗微生物、抗真菌、抗氧化、抗炎和抗病毒活性而闻名。在这些衍生物中合成具有生物活性的物质突显了发现合理方法生产具有潜在治疗益处的化合物的持续需求。这些研究努力旨在开发新的原型,以解决细菌耐药性和治疗影响人类,特别是易受伤害人群的被忽视疾病的问题(Ohloblina, 2022)。

绿色化学和可持续性

最新进展强调了需要更有效地制备符合绿色化学原则的三唑衍生物,侧重于节能和可持续性。探索环保程序,包括利用微波辐射和源自天然来源的新型催化剂,突显了朝着环境负责任的化学合成的推动。这种方法不仅支持新药物的开发,还鼓励合成具有较低环境影响的三唑衍生物(de Souza et al., 2019)。

安全和危害

未来方向

The future directions for the study of “2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline” include further chemical optimization and biological research to find non-toxic antituberculosis agents with a novel mechanism of action . Additionally, the discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

作用机制

Target of Action

It’s known that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . In particular, some spiro compounds, which are structurally similar to the compound , have shown high inhibitory activity on poly (ADP-ribose) polymerase 1 (PARP-1) .

Mode of Action

The mechanism of interaction between 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline and other molecules involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds . The nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can influence various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

It’s known that the presence of 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Result of Action

It’s known that 1,2,4-triazole derivatives usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Action Environment

It’s known that the reactivity of reactants during acid-catalyzed reaction increases compared to uncatalyzed one .

生化分析

Biochemical Properties

2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair . Inhibition of PARP-1 by 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline leads to the depletion of cellular NAD+ and ATP levels, resulting in cell dysfunction or necrotic cell death . Additionally, this compound interacts with other biomolecules, such as cyclohexanone, through the formation of carbinolamine, elimination of water, and intramolecular cyclization .

Cellular Effects

2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PARP-1 by 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline leads to the activation of cell death pathways, affecting cell survival . This compound also impacts cellular metabolism by altering the levels of NAD+ and ATP, which are essential for energy production and cellular functions .

Molecular Mechanism

The molecular mechanism of action of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline involves several key processes. This compound binds to the active site of PARP-1, inhibiting its enzymatic activity . The binding interaction involves the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the enzyme’s active site . Additionally, 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline can form carbinolamine intermediates with cyclohexanone, leading to the formation of spiro compounds through intramolecular cyclization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the reactivity of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline increases during acid-catalyzed reactions compared to uncatalyzed ones . This increased reactivity can lead to more pronounced effects on cellular processes over time.

Dosage Effects in Animal Models

The effects of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline vary with different dosages in animal models. At lower doses, this compound has been found to exhibit beneficial effects, such as inhibition of PARP-1 and induction of cell death in cancer cells . At higher doses, 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline can cause toxic or adverse effects, including necrotic cell death and depletion of cellular energy levels . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For instance, the formation of carbinolamine intermediates and subsequent intramolecular cyclization are key steps in the metabolic pathway of this compound . These metabolic processes can influence the overall pharmacokinetic and pharmacodynamic properties of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline.

Transport and Distribution

The transport and distribution of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, the physicochemical properties of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline, such as its lipophilicity and hydrogen bonding capacity, can influence its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the interaction of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline with PARP-1 occurs in the nucleus, where the enzyme is primarily located . This subcellular localization is essential for the compound’s inhibitory effects on PARP-1 activity and subsequent cellular responses.

属性

IUPAC Name |

2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAXYIQTWKSSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450957 | |

| Record name | 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25518-15-4 | |

| Record name | 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。